Tazobactam Diphenylmethyl Ester
Overview
Description
Tazobactam Diphenylmethyl Ester is an intermediate used in the synthesis of Tazobactam Sodium Salt . It is a β-Lactamase inhibitor, used with β-lactam antibiotics to enhance their effect .
Synthesis Analysis
The synthesis of this compound involves several steps. A short and simple synthesis of 2β-(1,2,3-Triazol-1-yl) methyl-2α-methyl-6,6-dihydropenicillin-3α-carboxylic acid diphenylmethyl ester, a key intermediate for the synthesis of tazobactam, has been described . The synthesis involves the use of Mercury (II) acetate and azobisisobutyronitrile (AIBN) to optimize the direct substitution of 1,2,3-triazole .Molecular Structure Analysis
The molecular formula of this compound is C23H22N4O5S, and its molecular weight is 466.51 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a bromination closed loop reaction, a nucleophilic substitution reaction with triazole silver, and an oxidation reaction .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 717.5±70.0 °C and a predicted density of 1.47±0.1 g/cm3 .Scientific Research Applications
Enhanced Antimicrobial Activity
Tazobactam, a penicillinate sulfone β-lactamase inhibitor, has been explored for its enhanced antimicrobial activity when combined with other agents. A study by Ferreira et al. (2022) reported the development of novel Ag(I)-tazobactam frameworks, which showed improved antimicrobial activity against microorganisms like Pseudomonas aeruginosa. This research unveils new aspects of tazobactam chemistry, suggesting its potential as a multifunctional linker in designing antibiotic coordination frameworks (Ferreira et al., 2022).
Treatment of Multidrug-Resistant Infections
Ceftolozane/tazobactam, a combination of a novel antibiotic and tazobactam, has been successfully used in managing multidrug-resistant Pseudomonas aeruginosa bacteremia, as described by Hernández-Tejedor et al. (2017). This off-label use highlights tazobactam's role in enhancing the efficacy of antibiotics against resistant strains (Hernández-Tejedor et al., 2017).
Optimized Drug Delivery Strategies
Studies have investigated different dosing strategies for piperacillin-tazobactam to improve treatment outcomes. Lodise et al. (2007) evaluated the clinical implications of extended infusion of piperacillin-tazobactam therapy for critically ill patients with P. aeruginosa infection, suggesting its suitability as an alternative to intermittent infusion (Lodise et al., 2007).
Insights into Mechanism of Action
Totir et al. (2008) provided insights into why tazobactam is a poor inhibitor of OXA-10 beta-lactamase, a class D enzyme. Using Raman crystallography, the study elucidated the distinct reaction pathway of tazobactam with class D enzymes compared to class A, offering a deeper understanding of its inhibitory mechanism (Totir et al., 2008).
Pediatric Applications
Aitken et al. (2016) reported the use of ceftolozane/tazobactam in treating a multidrug-resistant P. aeruginosa bloodstream infection in a pediatric leukemia patient. This case study represents the first description of ceftolozane/tazobactam's pharmacokinetics in pediatrics, extending its application beyond adult patients (Aitken et al., 2016).
Mechanism of Action
Target of Action
Tazobactam Diphenylmethyl Ester is primarily targeted at beta-lactamase enzymes . Beta-lactamase enzymes are produced by certain bacteria and are responsible for their resistance to beta-lactam antibiotics . By inhibiting these enzymes, this compound prevents the breakdown of antibiotics, thereby increasing their efficacy .
Mode of Action
This compound works by irreversibly inhibiting beta-lactamase enzymes . This inhibition prevents these enzymes from breaking down other antibiotics, such as piperacillin and ceftolozane . As a result, these antibiotics can effectively combat bacteria that would otherwise be resistant due to the action of beta-lactamase enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the beta-lactamase enzymatic pathway . By inhibiting beta-lactamase enzymes, this compound prevents the degradation of beta-lactam antibiotics, thereby enhancing their antibacterial action . This allows the antibiotics to effectively combat both gram-positive and gram-negative bacteria .
Pharmacokinetics
It’s known that the compound is used in combination with other antibiotics to enhance their efficacy
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of beta-lactamase enzymes . This inhibition prevents the degradation of beta-lactam antibiotics, thereby enhancing their antibacterial action . As a result, these antibiotics can effectively combat bacteria that would otherwise be resistant due to the action of beta-lactamase enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves certain reactions that need to be carried out under specific conditions for optimal results . .
Safety and Hazards
When handling Tazobactam Diphenylmethyl Ester, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
benzhydryl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3/t19-,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGXFQIAGFMIHJ-NWSQWKLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100413 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89789-07-1 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89789-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diphenylmethyl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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